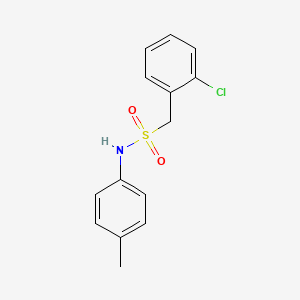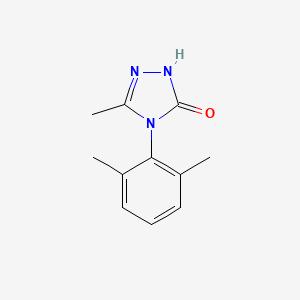
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide, also known as MRS 2578, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ADP and plays a crucial role in platelet aggregation, thrombosis, and hemostasis. MRS 2578 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and inflammation.
Mecanismo De Acción
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 acts as a selective antagonist of the P2Y1 receptor by binding to the receptor and preventing its activation by ADP. The P2Y1 receptor is involved in platelet aggregation, thrombosis, and hemostasis, and its inhibition by 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 results in reduced platelet activation and thrombus formation.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been shown to have several biochemical and physiological effects. In platelets, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 inhibits ADP-induced platelet aggregation and reduces thrombus formation. In cancer cells, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 inhibits the growth and metastasis of cancer cells by blocking the P2Y1 receptor. In inflammation, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 reduces the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 in lab experiments is its selectivity for the P2Y1 receptor, which allows for specific targeting of this receptor without affecting other receptors. However, one of the limitations of using 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 is its relatively low potency compared to other P2Y1 receptor antagonists, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578. One potential area of research is the development of more potent P2Y1 receptor antagonists that can be used at lower concentrations. Another area of research is the investigation of the potential therapeutic applications of 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the development of more advanced methods for synthesizing 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 may lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 can be synthesized by reacting 2-chlorobenzenesulfonyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methylmorpholine to yield the final product.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been studied extensively for its potential therapeutic applications in various diseases. In cardiovascular diseases, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been shown to inhibit platelet aggregation and thrombus formation, making it a potential anti-thrombotic agent. In cancer, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been shown to inhibit the growth and metastasis of cancer cells by blocking the P2Y1 receptor. In inflammation, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-6-8-13(9-7-11)16-19(17,18)10-12-4-2-3-5-14(12)15/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLWTPDMSOVKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)

![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
![2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide](/img/structure/B5714872.png)
![N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5714878.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5714895.png)
![1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5714902.png)
![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)
![2-[(2-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5714919.png)
![2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)
![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5714933.png)